molecular formula C7H12N4O2 B13623739 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid

Katalognummer: B13623739
Molekulargewicht: 184.20 g/mol
InChI-Schlüssel: QAZOXFQXTFSRAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with a methylamino group at the C2 position and a 1,2,4-triazole ring at the C4 position. The triazole moiety is a heterocyclic aromatic ring with three nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability. The carboxylic acid group enhances hydrophilicity, while the methylamino group may contribute to basicity and solubility.

Eigenschaften

Molekularformel

C7H12N4O2

Molekulargewicht

184.20 g/mol

IUPAC-Name

2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C7H12N4O2/c1-8-6(7(12)13)2-3-11-5-9-4-10-11/h4-6,8H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

QAZOXFQXTFSRAW-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCN1C=NC=N1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction, can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and methylamino group may play crucial roles in binding to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Triazole Butanoic Acid Derivatives

  • 4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid and 2-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid (): These analogs replace the methylamino group with halogens (Cl or Br) on the triazole ring. However, halogenated compounds may exhibit higher toxicity profiles compared to non-halogenated derivatives. Molecular weights differ slightly (e.g., 206.00 for the chloro variant), influencing solubility and bioavailability .

1,2,3-Triazole Isomer Derivatives

  • 4-(1H-1,2,3-Triazol-1-yl)butanoic Acid Hydrochloride (): This compound substitutes the 1,2,4-triazole ring with a 1,2,3-triazole isomer. The altered nitrogen positions disrupt hydrogen-bonding patterns and may reduce affinity for targets optimized for 1,2,4-triazole interactions. The hydrochloride salt improves aqueous solubility, a property relevant for pharmaceutical formulations .

Ester-Functionalized Triazole Derivatives

  • Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate (): Features a conjugated double bond and an ester group instead of a carboxylic acid. The molecular weight (182.18 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .

Aryl-Substituted Triazole Derivatives

  • 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (): Replaces the butanoic acid chain with a benzaldehyde group. The aldehyde functionality enables condensation reactions (e.g., with hydrazines) to form Schiff bases, as demonstrated in antimycobacterial agent synthesis. This highlights the versatility of triazole-containing scaffolds in drug discovery .

Structural and Functional Group Analysis

Table 1: Key Properties of 2-(Methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic Acid and Analogs

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
Target Compound C₈H₁₂N₄O₂ Methylamino, 1,2,4-triazolyl Carboxylic acid, amine Pharmaceutical lead candidate
4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid C₆H₈ClN₃O₂ Chloro, 1,2,4-triazolyl Carboxylic acid Bioactive intermediate
4-(1H-1,2,3-Triazol-1-yl)butanoic Acid HCl C₆H₁₀ClN₃O₂ 1,2,3-Triazolyl Carboxylic acid, HCl Solubility-enhanced formulations
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate C₇H₁₀N₄O₂ Ester, α,β-unsaturated system Ester, amine Lipophilic prodrug design

Research Implications and Gaps

While the provided evidence underscores the structural diversity of triazole-containing compounds, specific data on the target molecule’s synthesis, stability, and bioactivity remain scarce. Comparative studies suggest that:

  • Electronic Effects : Halogenation (Cl/Br) may enhance target binding but requires toxicity assessments.
  • Isomer Influence : 1,2,4-Triazole derivatives generally exhibit superior hydrogen-bonding networks compared to 1,2,3-isomers.
  • Functional Group Trade-offs : Carboxylic acids improve solubility but may limit blood-brain barrier penetration, whereas esters balance lipophilicity and metabolic lability.

Further research should prioritize synthesizing the target compound and evaluating its biological activity against models informed by its analogs (e.g., antifungal or antimycobacterial assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.